REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[C:7]#[N:8].[NH2:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:11][CH:12]2[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:17]2)=[C:6]([C:7]#[N:8])[CH:9]=1
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C#N)C1)F
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Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
3 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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evaporated
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Type
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WASH
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Details
|
washed with saturated aqueous NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC1CCN(CC1)C(=O)OC(C)(C)C)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |